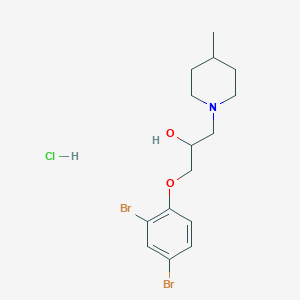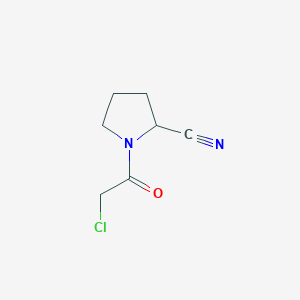
2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide, also known as Mocetinostat, is a histone deacetylase (HDAC) inhibitor. It is a small molecule drug that inhibits the activity of HDAC enzymes, which are involved in the regulation of gene expression. Mocetinostat has been studied extensively for its potential therapeutic applications in cancer, as well as other diseases.
Scientific Research Applications
Hepatitis B Inhibition : A study by Ivachtchenko et al. (2019) developed a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate and evaluated its potential as an inhibitor of hepatitis B. The compound demonstrated nanomolar inhibitory activity against the hepatitis B virus in vitro (Ivachtchenko et al., 2019).
Molecular Docking and Structural Analysis : Abbasi et al. (2011) conducted structural studies on 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, a related compound, through single crystal X-ray structure determination and molecular docking, providing insights into its molecular interactions and potential applications (Abbasi et al., 2011).
Acetylcholinesterase and Butyrylcholinesterase Inhibition : Kausar et al. (2021) researched novel hydrazone derivatives of thiophene-2-carboxamide, focusing on their potential as cholinesterase inhibitors. These compounds showed promise in treating neurodegenerative diseases like Alzheimer's (Kausar et al., 2021).
Antimicrobial Applications : Khalil et al. (2010) studied the synthesis of various thiophene derivatives, including 2-(2-Cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide, and evaluated their antimicrobial properties. One compound, in particular, showed high antimicrobial activity (Khalil et al., 2010).
Cancer Research : Lu et al. (2017) synthesized 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide and found it to be effective in inhibiting the proliferation of cancer cell lines, suggesting potential in cancer treatment (Lu et al., 2017).
Fluorescence Applications : Fukuzumi et al. (2016) reported on the dehydrogenative annulation of thiophen-2-carboxamides, leading to the synthesis of benzo[c]thiophenes with strong solid-state fluorescence, indicating potential applications in material science (Fukuzumi et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-(Morpholinosulfonyl)benzamido)thiophene-3-carboxamide is QcrB, a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound this compound interacts with its target, QcrB, and inhibits its function . This interaction disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the oxygen-dependent respiration process .
Biochemical Pathways
The inhibition of QcrB by this compound affects the bc1-aa3-type cytochrome c oxidase complex. This complex is a key component of the electron transport chain, a crucial biochemical pathway for energy production in cells . The disruption of this pathway leads to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of energy production within cells due to the inhibition of the electron transport chain . This can lead to cell death, particularly in organisms that rely heavily on this pathway for energy production, such as Mycobacterium tuberculosis .
properties
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c17-14(20)13-5-10-25-16(13)18-15(21)11-1-3-12(4-2-11)26(22,23)19-6-8-24-9-7-19/h1-5,10H,6-9H2,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOKXRHZQBEZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2591132.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2591134.png)


![2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride](/img/structure/B2591138.png)
![Ethyl 3-(4-chlorophenyl)-5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2591140.png)

![N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2591143.png)




![tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2591153.png)